molecular formula C13H8N2O4S B11068584 [5-(4-Cyanobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid

[5-(4-Cyanobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid

Cat. No.: B11068584
M. Wt: 288.28 g/mol
InChI Key: YSPDYVUCHNSLBZ-BJMVGYQFSA-N
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Description

2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazolidine ring, and an acetic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyano group and other functional groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with specific molecular targets. The cyano group and thiazolidine ring are key functional groups that interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound in multiple fields .

Properties

Molecular Formula

C13H8N2O4S

Molecular Weight

288.28 g/mol

IUPAC Name

2-[(5E)-5-[(4-cyanophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C13H8N2O4S/c14-6-9-3-1-8(2-4-9)5-10-12(18)15(7-11(16)17)13(19)20-10/h1-5H,7H2,(H,16,17)/b10-5+

InChI Key

YSPDYVUCHNSLBZ-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)O)C#N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)C#N

Origin of Product

United States

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